![molecular formula C12H9ClFNO2 B1492991 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1538360-84-7](/img/structure/B1492991.png)
1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
1-(2-Chloro-6-fluorophenyl)methyl-1H-pyrrole-2-carboxylic acid, also known as CFPA, is a synthetic compound that has recently been studied for its potential applications in scientific research. CFPA is a derivative of pyrrole, a five-membered heterocyclic aromatic ring, and is composed of two nitrogen atoms, two carbon atoms, and one oxygen atom. It has been studied for its ability to act as a catalyst for various biochemical and physiological processes, as well as for its potential to be used in the synthesis of other compounds.
Applications De Recherche Scientifique
Antibacterial Agents
1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid and its analogues have been extensively studied for their potential as antibacterial agents. For instance, compounds with similar structures have been synthesized and found to possess significant antibacterial activity, making them potential candidates for further biological studies. These compounds have shown to be more active than existing antibacterial agents like enoxacin, highlighting their potential as potent antibacterial drugs (Egawa et al., 1984).
Anti-Cancer Applications
Compounds structurally similar to 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid have shown promise in the field of cancer treatment. Specifically, certain analogues have been identified as Aurora kinase inhibitors, which may be useful in treating cancer by inhibiting specific enzymes critical to cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).
Anti-Inflammatory and Analgesic Applications
Synthetic derivatives of 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid have also been explored for their anti-inflammatory and analgesic properties. Some of these compounds have demonstrated equal or greater potency than traditional anti-inflammatory and analgesic agents like indomethacin in both acute and chronic animal models, indicating their potential for pain relief and inflammation reduction (Muchowski et al., 1985).
Synthetic Chemistry Applications
The chemical structure of 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid lends itself to various synthetic chemistry applications. For instance, it has been used in the synthesis of carboxamides, showcasing its versatility and importance in the development of new chemical synthesis methodologies (Mukaiyama et al., 1976).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets .
Mode of Action
It’s worth noting that similar compounds might interact with their targets through a variety of mechanisms, such as binding to the active site, causing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Related compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing how much of the compound reaches its target and how long it stays in the body .
Result of Action
Similar compounds have been known to exert a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c13-9-3-1-4-10(14)8(9)7-15-6-2-5-11(15)12(16)17/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGNNYVMXBMQHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




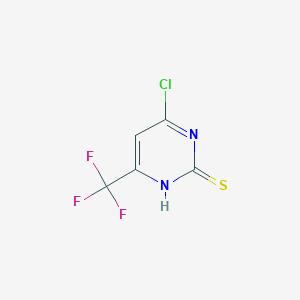
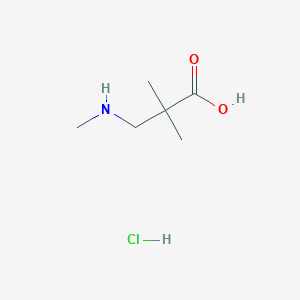
![[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride](/img/structure/B1492915.png)
![Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1492917.png)
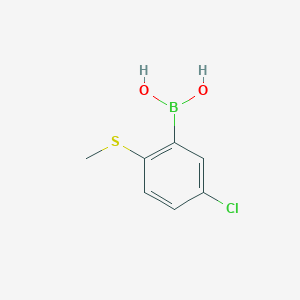
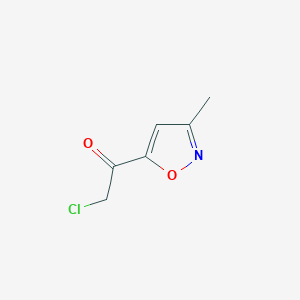
![1-Chloro-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B1492923.png)
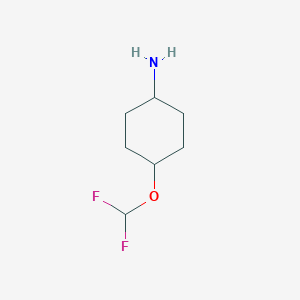

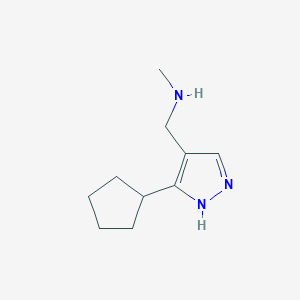
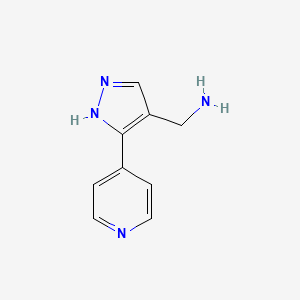

![2-propyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492931.png)